![molecular formula C24H22N2O2 B2876437 N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide CAS No. 851408-05-4](/img/no-structure.png)

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

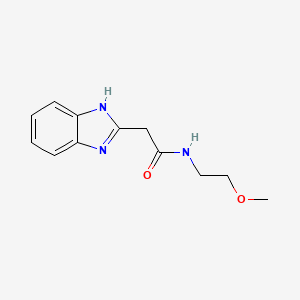

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide is a chemical compound that has been the focus of extensive scientific research due to its potential applications in various fields. This compound is commonly referred to as "compound X" in scientific literature.

Aplicaciones Científicas De Investigación

Inhibition of NF-κB DNA Binding

The compound has been identified as an inhibitor of the DNA binding of nuclear factor-κB (NF-κB), a protein complex that plays a crucial role in regulating the immune response to infection. Inhibiting NF-κB can be beneficial in treating conditions like inflammation and cancer .

Antitubercular Activity

Derivatives of the compound have shown potential in combating Mycobacterium tuberculosis, the bacteria responsible for tuberculosis. This application is particularly significant given the increasing resistance to traditional antibiotics .

Cancer Treatment

Indole derivatives, which share a structural similarity with our compound of interest, are known for their role in treating various types of cancer. The compound’s structural features may contribute to its potential as a cancer therapeutic agent .

Antimicrobial Properties

The compound’s framework is related to imidazole, which is known for its broad range of antimicrobial activities. This suggests that our compound could be developed into a new class of antimicrobial agents .

Drug Development Synthon

The compound contains a quinoline moiety, which is a key building block in the synthesis of various drugs. Its structure could be utilized to develop new medications with improved efficacy and safety profiles .

Biological Activity Modulation

Compounds with similar structures have been used to modulate biological activities such as antiviral, anti-inflammatory, and antidiabetic effects. This compound could be explored for its potential to enhance or inhibit these activities .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide involves the condensation of 2-naphthoic acid with 2-aminoethanol, followed by the reaction of the resulting amide with 7,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid chloride.", "Starting Materials": [ "2-naphthoic acid", "2-aminoethanol", "7,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid chloride" ], "Reaction": [ "Step 1: Condensation of 2-naphthoic acid with 2-aminoethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentoxide to form N-(2-hydroxyethyl)naphthalene-2-carboxamide.", "Step 2: Reaction of N-(2-hydroxyethyl)naphthalene-2-carboxamide with 7,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid chloride in the presence of a base such as triethylamine or pyridine to form N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide." ] } | |

Número CAS |

851408-05-4 |

Nombre del producto |

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide |

Fórmula molecular |

C24H22N2O2 |

Peso molecular |

370.452 |

Nombre IUPAC |

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide |

InChI |

InChI=1S/C24H22N2O2/c1-15-7-8-19-14-21(24(28)26-22(19)16(15)2)11-12-25-23(27)20-10-9-17-5-3-4-6-18(17)13-20/h3-10,13-14H,11-12H2,1-2H3,(H,25,27)(H,26,28) |

Clave InChI |

FNKFEAALIWEHHU-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC4=CC=CC=C4C=C3)C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(Benzo[d]oxazol-2-yl)piperidin-1-yl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone](/img/structure/B2876358.png)

![5-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1-methylpyrazole](/img/structure/B2876359.png)

![2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid](/img/structure/B2876361.png)

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone](/img/structure/B2876362.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2876363.png)

![3-[4-methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoic Acid](/img/structure/B2876370.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide](/img/structure/B2876373.png)

![1-(1-Azidoethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2876375.png)

![N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]acetamide](/img/structure/B2876376.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2876377.png)